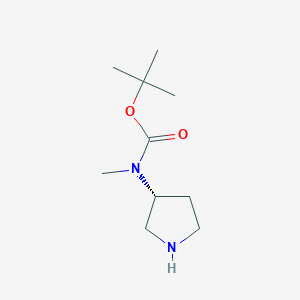

(R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-methyl-N-[(3R)-pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(4)8-5-6-11-7-8/h8,11H,5-7H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKYUXYNQDXZTD-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427088 | |

| Record name | tert-Butyl methyl[(3R)-pyrrolidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392338-15-7 | |

| Record name | tert-Butyl methyl[(3R)-pyrrolidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-(Methylamino)pyrrolidine, 3-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate (CAS No. 392338-15-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate, with the CAS number 392338-15-7, is a chiral pyrrolidine derivative that serves as a crucial building block in medicinal chemistry and drug discovery.[1] Its stereospecific structure and the presence of a Boc-protecting group make it a valuable intermediate for the synthesis of complex bioactive molecules.[1] This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in pharmaceutical research, particularly in the development of antiviral agents.[1]

Chemical and Physical Properties

This compound is a white to cream-colored solid powder at room temperature. It exhibits good solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and has some solubility in water. A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| CAS Number | 392338-15-7 | [1][2] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [2] |

| Molecular Weight | 200.28 g/mol | [1][2] |

| Boiling Point | 268.4 ± 29.0 °C at 760 mmHg | |

| Density | 1.03 ± 0.1 g/cm³ | |

| Flash Point | 116.0 ± 24.3 °C | |

| LogP | 1.12 | |

| Topological Polar Surface Area (TPSA) | 41.6 Ų | [2] |

| InChI Key | XYKYUXYNQDXZTD-MRVPVSSYSA-N | [1] |

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from (R)-3-aminopyrrolidine. The first step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group, followed by the methylation of the resulting carbamate.

Step 1: Synthesis of (R)-tert-butyl pyrrolidin-3-ylcarbamate

This initial step involves the protection of the primary amine of (R)-3-aminopyrrolidine using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

-

(R)-3-aminopyrrolidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

1M Sodium Hydroxide (NaOH) solution

-

Water

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask, dissolve (R)-3-aminopyrrolidine in dichloromethane.

-

Add triethylamine to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture at 0°C.

-

Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M NaOH solution and then with water.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography using a mixture of ethyl acetate and hexanes as the eluent to yield (R)-tert-butyl pyrrolidin-3-ylcarbamate.

Step 2: Synthesis of this compound

The second step involves the N-methylation of the Boc-protected pyrrolidine. This can be achieved using a strong base to deprotonate the carbamate nitrogen, followed by reaction with a methylating agent.

Materials:

-

(R)-tert-butyl pyrrolidin-3-ylcarbamate

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a solution of (R)-tert-butyl pyrrolidin-3-ylcarbamate in anhydrous THF, add sodium hydride in portions at 0°C under an inert atmosphere.

-

Allow the mixture to stir for a short period to ensure deprotonation.

-

Add methyl iodide dropwise to the reaction mixture.

-

Let the reaction proceed at room temperature overnight, monitoring by TLC.

-

Carefully quench the reaction with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by flash chromatography to obtain this compound.

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its chiral nature is often essential for the biological activity of the final drug molecule.

One of the notable applications of this compound is in the development of antiviral agents.[1] Specifically, derivatives of this compound have shown promising activity against the respiratory syncytial virus (RSV).[1]

The logical workflow for the utilization of this compound in drug discovery is depicted below.

Caption: Synthetic and developmental pathway utilizing the target compound.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a key chiral intermediate with significant applications in the field of drug discovery and development. This guide provides essential information for researchers and scientists working with this compound, including its properties, a detailed synthetic protocol, and its role in the synthesis of pharmacologically active molecules. The provided experimental details and data aim to facilitate its effective use in the laboratory setting.

References

An In-depth Technical Guide on (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental insights, and visualization of related biological pathways.

Core Chemical Properties

This compound is a chiral organic compound featuring a pyrrolidine ring, a carbamate group, and a tert-butyl moiety. Its specific stereochemistry and functional groups make it a valuable building block in medicinal chemistry.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 392338-15-7 | [1][2][3][4] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |

| Molecular Weight | 200.28 g/mol | [1][2] |

| Boiling Point | ~268 °C | [2] |

| Flash Point | ~116 °C | [2] |

| XLogP3 | 0.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 2 | [1] |

Spectroscopic and Safety Information

Safety and Handling: This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Appropriate personal protective equipment should be used when handling this chemical.

Synthesis and Experimental Protocols

The synthesis of this compound and related carbamates generally involves the protection of an amine functionality. A common method is the reaction of an appropriate pyrrolidine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

General Experimental Protocol for Carbamate Synthesis

A general procedure for the synthesis of tert-butyl carbamates involves the reaction of an amine with di-tert-butyl dicarbonate in a suitable solvent, often in the presence of a base like triethylamine or sodium hydroxide. The reaction progress is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product is isolated and purified using standard techniques such as extraction and column chromatography.[7][11]

Biological Significance and Applications

This compound serves as a crucial chiral intermediate in the synthesis of pharmacologically active molecules, notably orexin receptor antagonists and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.[12]

Role as a Key Intermediate in Drug Development

The pyrrolidine moiety and the carbamate protecting group of this compound are strategically important for building more complex molecular architectures. Its chirality is essential for the stereospecific interactions required for the efficacy of the final drug products.

Orexin Signaling Pathway

Orexin receptor antagonists are used in the treatment of insomnia. They function by blocking the binding of orexin neuropeptides to their receptors (OX1R and OX2R), thereby suppressing the wake-promoting effects of the orexin system.[13][14][15][16]

IRAK4 Signaling Pathway

IRAK4 is a critical kinase in the innate immune response, acting downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[17][18][19][20] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. IRAK4 inhibitors block the signaling cascade that leads to the production of pro-inflammatory cytokines.

Conclusion

This compound is a valuable chiral building block with significant applications in the development of novel therapeutics. Its well-defined structure and stereochemistry are pivotal for the synthesis of potent and selective orexin receptor antagonists and IRAK4 inhibitors. A thorough understanding of its chemical properties and its role in the synthesis of these inhibitors is essential for researchers and scientists working on the discovery and development of new drugs for sleep disorders, inflammatory diseases, and cancer. Further research into the spectroscopic characterization and optimization of synthetic routes for this compound will continue to be of high value to the scientific community.

References

- 1. tert-Butyl methyl((3R)-pyrrolidin-3-yl)carbamate | C10H20N2O2 | CID 7019173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [benchchem.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. 392338-15-7 | this compound | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tert-Butyl carbamate [webbook.nist.gov]

- 10. tert-Butyl carbamate [webbook.nist.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enantioselective synthesis of a dual orexin receptor antagonist. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. US20170305901A1 - THERAPEUTIC TARGETING OF INTERLEUKIN-1 RECEPTOR-ASSOCIATED KINASE 4 (IRAK4) IN CANCERS CHARACTERIZED BY REARRANGEMENTS IN THE MIXED LINEAGE LEUKEMIA GENE (MLL-r) - Google Patents [patents.google.com]

An In-depth Technical Guide to (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate, a key chiral building block in medicinal chemistry. It details the molecule's physicochemical properties, a representative synthetic protocol, and its applications in drug design, with a focus on its structural role in developing novel therapeutics.

Physicochemical Properties

This compound is a bifunctional molecule featuring a pyrrolidine ring, a secondary amine protected by a tert-butoxycarbonyl (Boc) group, and a methyl group on the carbamate nitrogen. This structure makes it a valuable intermediate in the synthesis of complex molecules. Its key properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 200.28 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2][3] |

| CAS Number | 392338-15-7 | [1][2] |

| IUPAC Name | tert-butyl N-methyl-N-[(3R)-pyrrolidin-3-yl]carbamate | [2] |

| Topological Polar Surface Area (TPSA) | 41.57 Ų | [5] |

| logP (XLOGP3) | 0.88 | [5] |

| Physical Form | White solid | [6] |

| Storage Temperature | 0-8 °C or Room Temperature, Sealed in dry conditions | [3][4][6] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of a chiral pyrrolidine precursor. The following is a representative experimental protocol for the N-methylation and Boc-protection of (R)-3-aminopyrrolidine, adapted from general procedures for carbamate synthesis.

Objective: To synthesize this compound from (R)-3-aminopyrrolidine.

Materials:

-

(R)-3-aminopyrrolidine dihydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Formaldehyde

-

Sodium triacetoxyborohydride [NaBH(OAc)₃]

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Experimental Protocol:

Step 1: Boc Protection of (R)-3-aminopyrrolidine

-

Dissolve (R)-3-aminopyrrolidine dihydrochloride (1.0 eq.) in a 1:1 mixture of DCM and water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium bicarbonate (3.0 eq.) to neutralize the hydrochloride salt.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM dropwise to the reaction mixture while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-tert-butyl pyrrolidin-3-ylcarbamate.

Step 2: N-methylation of the Boc-protected pyrrolidine

-

Dissolve the product from Step 1 (1.0 eq.) in methanol.

-

Add aqueous formaldehyde (37 wt. %, 1.5 eq.) to the solution.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 30 minutes.

-

Continue stirring at room temperature for an additional 4-6 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

-

Purify the crude product via column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Applications in Drug Development

The carbamate group is a crucial structural motif in numerous approved drugs.[7][8] It serves as a stable and effective peptide bond surrogate, enhancing the metabolic stability and cell permeability of drug candidates.[7][8]

This compound is utilized as a chiral building block in the synthesis of complex bioactive molecules. The pyrrolidine ring is a common scaffold in many pharmaceuticals, and the protected amine allows for sequential, controlled introduction of substituents. The Boc protecting group is stable under many reaction conditions but can be easily removed with mild acid, enabling further functionalization at that position. This makes the compound a versatile intermediate for creating libraries of compounds in the drug discovery process.

Synthesis Workflow Visualization

The following diagram illustrates a logical workflow for the synthesis of the target compound. It outlines the key transformations from a commercially available starting material to the final product.

Caption: Synthetic workflow for this compound.

References

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. tert-Butyl methyl((3R)-pyrrolidin-3-yl)carbamate | C10H20N2O2 | CID 7019173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 199336-83-9|tert-Butyl (R)-3-(methylamino)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. This compound - CAS:392338-15-7 - Sunway Pharm Ltd [3wpharm.com]

- 5. 392338-15-7 | this compound | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 6. tert-Butyl n-[(3R)-pyrrolidin-3-ylmethyl]carbamate | 173340-25-5 [sigmaaldrich.com]

- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate, a chiral building block of interest to researchers and professionals in drug discovery and development.

Chemical Structure and Identification

This compound is a carbamate derivative featuring a pyrrolidine ring with a defined stereochemistry at the C3 position. The tert-butyl protecting group on the carbamate nitrogen enhances its stability and utility in organic synthesis.

Molecular Structure:

Chemical Structure of this compound

| Identifier | Value |

| IUPAC Name | tert-butyl N-methyl-N-[(3R)-pyrrolidin-3-yl]carbamate[1] |

| CAS Number | 392338-15-7[1] |

| PubChem CID | 7019173[1] |

| Molecular Formula | C10H20N2O2[1] |

| Molecular Weight | 200.28 g/mol [1] |

| InChI Key | XYKYUXYNQDXZTD-MRVPVSSYSA-N[1] |

| SMILES | CC(C)(C)OC(=O)N(C)[C@@H]1CCNC1[1] |

Physicochemical and Spectroscopic Data

While experimentally determined data for this specific compound is not widely published, computed properties and expected spectral characteristics based on its structure and data from similar compounds are summarized below.

Table of Physicochemical Properties (Computed)

| Property | Value | Source |

| XLogP3 | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 200.152477885 | PubChem[1] |

| Topological Polar Surface Area | 41.6 Ų | PubChem[1] |

Predicted Spectroscopic Data

Based on the structure of this compound and spectral data of analogous compounds, the following spectral characteristics are anticipated.

Table of Predicted Spectroscopic Data

| Technique | Expected Peaks/Shifts |

| ¹H NMR | δ (ppm): ~ 3.0 - 3.6 (m, CH₂-N and CH-N of pyrrolidine) ~ 2.8 (s, N-CH₃) ~ 1.8 - 2.2 (m, CH₂ of pyrrolidine) ~ 1.4 (s, 9H, C(CH₃)₃) |

| ¹³C NMR | δ (ppm): ~ 155 (C=O, carbamate) ~ 80 (C(CH₃)₃) ~ 50-60 (CH-N and CH₂-N of pyrrolidine) ~ 30-35 (N-CH₃ and CH₂ of pyrrolidine) ~ 28 (C(CH₃)₃) |

| IR Spectroscopy | ν (cm⁻¹): ~ 3300-3400 (N-H stretch, pyrrolidine) ~ 2850-2980 (C-H stretch, alkyl) ~ 1680-1700 (C=O stretch, carbamate) ~ 1160-1250 (C-N stretch) |

| Mass Spectrometry | m/z: 201.1599 ([M+H]⁺) Key fragments would likely arise from the loss of the tert-butyl group or cleavage of the pyrrolidine ring. |

Synthesis

Proposed Synthetic Pathway

Proposed synthesis of this compound.

Experimental Protocol (Proposed)

Materials:

-

(R)-3-(Methylamino)pyrrolidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of (R)-3-(methylamino)pyrrolidine in dichloromethane (DCM) at 0 °C, add triethylamine (Et₃N).

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product, this compound.

Applications in Drug Discovery and Research

This compound serves as a valuable chiral building block in the synthesis of more complex molecules for drug discovery. Its pyrrolidine scaffold is a common motif in many biologically active compounds.

One area of interest is its potential role as an inhibitor of neutral sphingomyelinase 2 (nSMase2). nSMase2 is an enzyme involved in the hydrolysis of sphingomyelin to ceramide, a lipid messenger implicated in various cellular processes, including inflammation, apoptosis, and exosome biogenesis. Inhibition of nSMase2 is a therapeutic strategy being explored for various diseases.

Experimental Workflow: nSMase2 Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory activity of compounds like this compound against nSMase2 using a fluorescence-based assay.

Workflow for a fluorescence-based nSMase2 inhibition assay.

Detailed Protocol: Fluorescence-Based nSMase2 Inhibition Assay

This protocol is a generalized procedure for a coupled enzymatic assay to measure nSMase2 activity.

Principle:

-

nSMase2 hydrolyzes sphingomyelin to produce phosphorylcholine and ceramide.

-

Alkaline phosphatase (ALP) hydrolyzes phosphorylcholine to choline.

-

Choline oxidase oxidizes choline, producing hydrogen peroxide (H₂O₂).

-

Horseradish peroxidase (HRP) catalyzes the reaction between H₂O₂ and a fluorogenic probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which is quantified.

Materials:

-

Recombinant human nSMase2

-

Sphingomyelin (substrate)

-

Alkaline phosphatase (ALP)

-

Choline oxidase

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent

-

Assay buffer (e.g., Tris-HCl with MgCl₂ and Triton X-100)

-

96-well black microplates

-

Test compound: this compound

-

Positive control inhibitor (e.g., GW4869)

-

DMSO (for dissolving compounds)

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the test compound and positive control in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the test compound at various concentrations to the wells. Include wells for a positive control, a negative control (DMSO vehicle), and a no-enzyme control.

-

Add the nSMase2 enzyme to all wells except the no-enzyme control.

-

Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiate the reaction by adding the sphingomyelin substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and initiate the detection step by adding a detection mix containing ALP, choline oxidase, HRP, and Amplex Red reagent.

-

Incubate the plate in the dark at room temperature for 15-30 minutes.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation ~530-560 nm, emission ~590 nm).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and determine the IC₅₀ value using a suitable curve-fitting model.

This in-depth guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. While some experimental data is not publicly available, the provided information on its structure, properties, likely synthesis, and potential applications offers a strong starting point for further investigation.

References

An In-depth Technical Guide to (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. Its pyrrolidine scaffold is a common motif in many biologically active compounds, and the tert-butoxycarbonyl (Boc) protecting group allows for selective manipulation in complex synthetic pathways. This document provides a comprehensive overview of its chemical properties, synthesis, analysis, and applications, with a focus on its role as a versatile intermediate in the creation of novel therapeutics.

Chemical Identity and Synonyms

Proper identification of chemical compounds is crucial for research and development. This compound is known by several names and identifiers, which are summarized below.

| Identifier Type | Value |

| IUPAC Name | tert-butyl N-methyl-N-[(3R)-pyrrolidin-3-yl]carbamate[1] |

| CAS Number | 392338-15-7[2][3] |

| Molecular Formula | C10H20N2O2[1] |

| Molecular Weight | 200.28 g/mol [1] |

| PubChem CID | 7019173[1] |

| MDL Number | MFCD09263387[3] |

| InChI Key | XYKYUXYNQDXZTD-MRVPVSSYSA-N[1] |

| SMILES | CN([C@@H]1CCNC1)C(=O)OC(C)(C)C[2] |

| Synonym 1 | (R)-3-(N-Boc-N-methylamino)pyrrolidine[1] |

| Synonym 2 | Methyl-(R)-pyrrolidin-3-yl-carbamic acid tert-butyl ester[1] |

| Synonym 3 | tert-Butyl methyl((3R)-pyrrolidin-3-yl)carbamate[1] |

Physicochemical Properties

The following table summarizes key physicochemical properties. While experimental data for the target compound is limited, computed values and data from analogous compounds are provided for reference.

| Property | Value | Source Type |

| Appearance | Off-white solid (Analogous Compound) | Experimental |

| Melting Point | 105 - 109 °C (tert-Butyl carbamate) | Experimental |

| Boiling Point | 389.7 ± 31.0 °C at 760 mmHg (Analogous Compound) | Predicted |

| Solubility | Insoluble in water (tert-Butyl carbamate) | Experimental |

| XLogP3 | 0.9[1] | Computed[1] |

| Purity | Typically >97% | From Suppliers |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are essential for its effective use in research. The following protocols are based on established procedures for similar compounds.

Synthesis of this compound

This procedure outlines a general method for the N-methylation and Boc-protection of a pyrrolidine precursor.

Workflow for Synthesis

Caption: General synthetic route for this compound.

Materials:

-

(R)-3-Aminopyrrolidine dihydrochloride

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (MeI)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Boc Protection:

-

To a solution of (R)-3-aminopyrrolidine dihydrochloride in DCM, add triethylamine at 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate in DCM.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with water, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain (R)-tert-butyl pyrrolidin-3-ylcarbamate.

-

-

N-Methylation:

-

Suspend sodium hydride in anhydrous THF under an inert atmosphere.

-

Add a solution of (R)-tert-butyl pyrrolidin-3-ylcarbamate in anhydrous THF dropwise at 0 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the mixture to 0 °C and add methyl iodide dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Carefully quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Purification by Column Chromatography

Materials:

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Prepare a slurry of silica gel in a hexane/ethyl acetate mixture (e.g., 9:1).

-

Pack a glass column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., 10% to 50%).

-

Collect fractions and monitor by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Analytical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR (400 MHz, CDCl3): δ (ppm) ~3.4-3.6 (m, 2H, CH2N), ~3.2-3.4 (m, 2H, CH2N), ~2.8-3.0 (m, 1H, CHN), ~2.7 (s, 3H, NCH3), ~1.8-2.1 (m, 2H, CH2), ~1.45 (s, 9H, C(CH3)3). (Note: This is a predicted spectrum based on analogous compounds).

-

13C NMR (100 MHz, CDCl3): δ (ppm) ~155.0 (C=O), ~79.5 (C(CH3)3), ~55.0 (CHN), ~46.0 (CH2N), ~45.0 (CH2N), ~32.0 (NCH3), ~30.0 (CH2), ~28.5 (C(CH3)3). (Note: This is a predicted spectrum based on analogous compounds).

2. High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Expected Retention Time: Dependent on the specific gradient and column used.

Applications in Drug Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the field of drug discovery. One notable application is its use in the construction of self-immolative linkers for antibody-drug conjugates (ADCs).

Role in Self-Immolative Linkers for ADCs

In ADCs, a cytotoxic drug is linked to an antibody that targets cancer cells. A self-immolative linker is a chemical moiety that, after a specific triggering event (e.g., enzymatic cleavage), undergoes a spontaneous cascade reaction to release the active drug. The pyrrolidine-carbamate structure can be engineered into such linkers.

Logical Workflow for ADC Application

Caption: Workflow illustrating the use of the pyrrolidine derivative in ADC development.

Safety and Handling

Appropriate safety precautions must be taken when handling this compound.

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362+P364 |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood.

Storage:

-

Keep container tightly closed in a dry and well-ventilated place.

-

Recommended storage temperature: 2-8°C.[2]

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration.

Conclusion

This compound is a key chiral building block with significant potential in the synthesis of complex pharmaceutical agents. Its well-defined stereochemistry and the presence of a versatile Boc-protecting group make it an ideal starting material for creating novel molecular architectures. Understanding its properties, synthesis, and handling is crucial for its effective application in the advancement of drug discovery and development.

References

An In-Depth Technical Guide to the Synthesis of (R)-3-(N-Boc-N-methylamino)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a common and effective synthetic route for the preparation of (R)-3-(N-Boc-N-methylamino)pyrrolidine, a valuable chiral building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-stage process, commencing with the preparation of the key intermediate, (R)-3-(Boc-amino)pyrrolidine, followed by its N-methylation to yield the target compound. This document offers detailed experimental protocols, quantitative data, and workflow visualizations to assist researchers in the successful synthesis of this important molecule.

Overall Synthetic Pathway

The synthesis of (R)-3-(N-Boc-N-methylamino)pyrrolidine is most effectively achieved through a two-step sequence starting from (R)-3-amino-1-benzylpyrrolidine. The initial step involves the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group. The second step is the removal of the benzyl protecting group via catalytic hydrogenation to yield (R)-3-(Boc-amino)pyrrolidine. The final step is the selective N-methylation of the remaining secondary amine.

Chiral Pyrrolidine Building Blocks: A Technical Guide for Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and a cornerstone in asymmetric synthesis. Its prevalence in numerous natural products, pharmaceuticals, and as a core element of the amino acid proline underscores its significance. The stereochemistry of the pyrrolidine core is often crucial for biological activity, making the development of efficient and stereoselective synthetic methodologies for chiral pyrrolidine building blocks a paramount objective in modern drug discovery and development.[1] This technical guide provides an in-depth overview of the synthesis of chiral pyrrolidine building blocks, their applications in drug development, and detailed experimental protocols for key synthetic transformations.

Synthetic Strategies for Chiral Pyrrolidines

The asymmetric synthesis of pyrrolidines can be broadly categorized into two main approaches: functionalization of a pre-existing chiral pyrrolidine ring, often derived from the chiral pool, and de novo construction of the pyrrolidine ring from acyclic precursors using asymmetric catalysis.

Chiral Pool Approach

L-proline and L-hydroxyproline are readily available and inexpensive chiral starting materials that serve as versatile building blocks for the synthesis of a wide array of functionalized chiral pyrrolidines. The inherent stereochemistry of these natural amino acids provides a straightforward entry into enantiomerically pure pyrrolidine derivatives.

Asymmetric Catalysis

Asymmetric catalysis offers a powerful and atom-economical approach to chiral pyrrolidines, enabling the construction of diverse and complex structures with high levels of stereocontrol. Key catalytic methodologies include:

-

Organocatalysis: Chiral pyrrolidine derivatives, particularly those derived from proline, are highly effective organocatalysts for a variety of asymmetric transformations, including aldol reactions, Michael additions, and Mannich reactions.[2] These catalysts typically operate through the formation of chiral enamines or iminium ions.

-

Metal Catalysis: Transition metal complexes featuring chiral ligands are widely employed for the enantioselective synthesis of pyrrolidines. Common strategies include:

-

1,3-Dipolar Cycloadditions: Metal-catalyzed asymmetric [3+2] cycloadditions of azomethine ylides with alkenes are a powerful tool for the construction of highly substituted pyrrolidines.[3] Copper(I) and silver(I) complexes with chiral ligands are frequently used.

-

Palladium-Catalyzed Cycloadditions: Palladium catalysts in conjunction with chiral phosphoramidite ligands enable the enantioselective [3+2] cycloaddition of trimethylenemethane (TMM) with imines to afford chiral pyrrolidines.[4][5]

-

Intramolecular C-H Amination: Copper-catalyzed intramolecular C-H amination reactions provide a direct route to the pyrrolidine ring from acyclic amine precursors.

-

Data Presentation: Comparison of Synthetic Methods

The following tables summarize the quantitative data for various asymmetric synthetic methods leading to chiral pyrrolidine derivatives, allowing for a comparative analysis of their efficiency and stereoselectivity.

Table 1: Organocatalytic Asymmetric Michael Addition

| Catalyst | Aldehyde/Ketone | Nitroalkene | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |

| (S)-Prolinamide | Cyclohexanone | β-Nitrostyrene | Toluene | RT | 24 | 95 | 95:5 | 98 | [6] |

| Diarylprolinol Silyl Ether | Propanal | β-Nitrostyrene | CH2Cl2 | -20 | 12 | 92 | >95:5 | 99 | [4] |

| Pyrrolidine-Thiourea | Acetone | β-Nitrostyrene | Toluene | RT | 48 | 88 | 90:10 | 92 | [7] |

| Camphor-derived prolinamide | Cyclohexanone | (E)-Nitrostyrene | Water | RT | 36 | 99 | 98:2 | 99 | [6] |

Table 2: Metal-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

| Metal/Ligand | Imine/Ylide Precursor | Alkene | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (endo:exo) | ee (%) (endo) | Reference |

| Cu(I)/TF-BiphamPhos | Glycine methyl ester/Benzaldehyde | N-Phenylmaleimide | CH2Cl2 | RT | 2 | 95 | >95:5 | 98 | [3] |

| Ag(I)/Fesulphos | Glycine methyl ester/Benzaldehyde | Dimethyl fumarate | Toluene | 0 | 12 | 85 | 90:10 | 92 | [3] |

| Cu(I)/(S)-DTBM-segphos | Methyl 2-(phenylimino)acetate | 1,1-Difluoro-2-phenyl-ethene | Toluene | 80 | 48 | 60 | >20:1 | 60 | [8] |

| Cu(I)/DHIPOH derivative | Iminoester | β-Phthalimidonitroethene | CH2Cl2 | RT | - | - | - | - | [3] |

Table 3: Palladium-Catalyzed Asymmetric [3+2] Cycloaddition

| Ligand | Imine | TMM Donor | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| (R,R)-ANDEN-Phosphoramidite | N-Boc-benzaldimine | (2-(Trimethylsilyl)methyl)allyl acetate | Toluene | 25 | 12 | 92 | 95 | [4][5] |

| Bis-2-naphthyl phosphoramidite L12 | N-Boc-cinnamaldimine | (2-(Trimethylsilyl)methyl)allyl acetate | Dioxane | 30 | 18 | 88 | 93 | [4][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Proline-Catalyzed Asymmetric Aldol Reaction

This protocol describes a general procedure for the (S)-proline-catalyzed asymmetric aldol reaction between a ketone and an aldehyde.

Materials:

-

(S)-Proline

-

Aldehyde (1.0 equiv)

-

Ketone (10.0 equiv)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of (S)-proline (0.1 mmol, 10 mol%) in anhydrous DMSO (2.0 mL) in a round-bottom flask, add the aldehyde (1.0 mmol).

-

Add the ketone (10.0 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate) to afford the desired β-hydroxy carbonyl compound.

-

Determine the diastereomeric ratio and enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.

Protocol 2: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This protocol outlines a general procedure for the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide (generated in situ from an iminoester) with an alkene.[3][9]

Materials:

-

Copper(I) salt (e.g., Cu(CH3CN)4PF6, 5 mol%)

-

Chiral ligand (e.g., (S)-DTBM-segphos, 6 mol%)

-

Iminoester (1.0 equiv)

-

Alkene (1.2 equiv)

-

Base (e.g., DBU or a tertiary amine, 1.2 equiv)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the copper(I) salt (0.05 mmol) and the chiral ligand (0.06 mmol).

-

Add anhydrous and degassed solvent (e.g., toluene, 2 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

Add the iminoester (1.0 mmol) and the alkene (1.2 mmol) to the reaction mixture.

-

Add the base (1.2 mmol) dropwise to the reaction mixture at the desired temperature (e.g., 0 °C or room temperature).

-

Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent to afford the desired chiral pyrrolidine.

-

Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC.

Applications in Drug Development and Signaling Pathways

Chiral pyrrolidine building blocks are integral to the development of a wide range of therapeutic agents. Their rigid conformational nature and the ability to project substituents in well-defined spatial orientations make them ideal pharmacophores for interacting with biological targets.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

Several DPP-4 inhibitors, such as vildagliptin and sitagliptin, incorporate a chiral pyrrolidine moiety. DPP-4 is an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby improving glycemic control.

Anticancer Agents

The pyrrolidine scaffold is present in numerous compounds with potent anticancer activity. These agents can exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death). Some pyrrolidine derivatives have been shown to induce apoptosis by activating the caspase cascade, a family of proteases that play a central role in the execution of apoptosis.

Antiviral Agents

Chiral pyrrolidines are also key components of antiviral drugs. Viruses replicate by hijacking the host cell's machinery. Antiviral drugs can interfere with various stages of the viral life cycle, including entry into the host cell, replication of the viral genome, and assembly and release of new virus particles. Pyrrolidine-based antivirals can be designed to inhibit specific viral enzymes, such as proteases or polymerases, that are essential for viral replication. For instance, some pyrrolidine-containing drugs are known to inhibit the hepatitis C virus (HCV) NS3/4A protease.[10]

Experimental Workflow for Chiral Pyrrolidine Synthesis and Evaluation

The development of novel chiral pyrrolidine building blocks and their application in drug discovery follows a logical workflow, from initial catalyst screening and reaction optimization to the synthesis of a compound library and subsequent biological evaluation.

Conclusion

Chiral pyrrolidine building blocks are of immense value to the pharmaceutical and chemical industries. The continued development of novel, efficient, and highly stereoselective synthetic methods is crucial for expanding the accessible chemical space of pyrrolidine-based compounds. This guide has provided a comprehensive overview of the state-of-the-art in chiral pyrrolidine synthesis, offering valuable data, detailed protocols, and insights into their application in drug discovery. The strategic application of these building blocks, guided by an understanding of their interaction with biological targets, will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

- 1. Pyrrolidine synthesis [organic-chemistry.org]

- 2. Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

In-Depth Technical Guide: Spectroscopic Data for (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate. This compound, also known by its IUPAC name tert-butyl N-methyl-N-[(3R)-pyrrolidin-3-yl]carbamate, is a valuable building block in medicinal chemistry and drug development.[1] Its structural elucidation through various spectroscopic techniques is crucial for quality control, reaction monitoring, and ensuring the stereochemical integrity of subsequent, more complex molecules.

Core Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (Representative)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4 - 3.6 | m | 1H | CH-N(Boc)Me |

| ~3.1 - 3.3 | m | 2H | N-CH₂ (pyrrolidine ring) |

| ~2.8 - 3.0 | m | 2H | N-CH₂ (pyrrolidine ring) |

| ~2.7 | s | 3H | N-CH₃ |

| ~1.8 - 2.1 | m | 2H | CH₂ (pyrrolidine ring) |

| 1.45 | s | 9H | C(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data (Representative)

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C=O (carbamate) |

| ~80 | C(CH₃)₃ |

| ~55 | CH-N(Boc)Me |

| ~50 | N-CH₂ (pyrrolidine ring) |

| ~45 | N-CH₂ (pyrrolidine ring) |

| ~34 | N-CH₃ |

| ~30 | CH₂ (pyrrolidine ring) |

| ~28 | C(CH₃)₃ |

Table 3: Mass Spectrometry Data

| Technique | Ion [M+H]⁺ (Calculated) | Ion [M+H]⁺ (Observed) |

| ESI-MS | 201.1603 | Typically within ± 5 ppm |

Molecular Formula: C₁₀H₂₀N₂O₂ Molecular Weight: 200.28 g/mol [1]

Table 4: Infrared (IR) Spectroscopy Data (Representative)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1365 | Medium | C-H bend (tert-butyl) |

| ~1170 | Strong | C-N stretch |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Approximately 5-10 mg of the analyte, this compound, is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is recorded on a 400 or 500 MHz spectrometer.

-

The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Data is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

3. ¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz.

-

The spectrum is proton-decoupled to simplify the signals to singlets for each unique carbon atom.

-

Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

1. Sample Preparation:

-

A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

2. Analysis:

-

The analysis is performed using an electrospray ionization (ESI) mass spectrometer.

-

The sample solution is introduced into the ESI source, where it is ionized.

-

The mass-to-charge ratio (m/z) of the resulting ions is measured, typically in positive ion mode to observe the protonated molecule [M+H]⁺.

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

For a liquid sample, a thin film is cast onto a salt plate (e.g., NaCl or KBr).

-

For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.

2. Analysis:

-

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

-

The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of the functional groups in the molecule.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like this compound.

References

In-Depth Technical Guide: (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and physicochemical information for (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate, a chiral pyrrolidine derivative with applications in pharmaceutical research and organic synthesis.

Chemical and Physical Properties

This compound, with the CAS Number 392338-15-7, is a versatile building block in the development of more complex molecules. The tert-butoxycarbonyl (Boc) protecting group on the amine functionality makes it particularly useful in multi-step synthetic processes.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 392338-15-7 | [1] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [2] |

| Molecular Weight | 200.28 g/mol | [2] |

| Appearance | Liquid | [2] |

| Boiling Point | 268 °C | [3] |

| Flash Point | 116 °C | [3] |

| Density | 1.03 g/cm³ | [3] |

| InChI Key | XYKYUXYNQDXZTD-MRVPVSSYSA-N | [2] |

| SMILES | CN([C@@H]1CCNC1)C(=O)OC(C)(C)C |

Safety and Handling

This section outlines the known hazards and recommended handling procedures for this compound, based on available Safety Data Sheets (SDS).

Hazard Identification

The compound is classified with the following hazards under the Globally Harmonized System (GHS):

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[1]

Pictograms:

Precautionary Measures and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is essential when handling this compound.

Table 3: Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |

| P264 | Wash hands thoroughly after handling.[1] | |

| P270 | Do not eat, drink or smoke when using this product.[1] | |

| P271 | Use only outdoors or in a well-ventilated area.[1] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |

| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| P330 | Rinse mouth.[1] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[1] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety goggles with side-shields.

-

Hand Protection: Use protective gloves.

-

Skin and Body Protection: Wear impervious clothing.

-

Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a suitable respirator.

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Immediately relocate self or casualty to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1] |

| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Wash out mouth with water; Do NOT induce vomiting; call a physician.[1] |

Storage and Disposal

-

Storage: Keep in a dark place, sealed in a dry, cool, and well-ventilated area. Recommended storage temperature is 2-8°C.

-

Disposal: Dispose of contents and container to an approved waste disposal plant.

Experimental Protocols

General Synthesis of a Boc-Protected Pyrrolidine Derivative

This protocol outlines the general steps for the N-Boc protection of a pyrrolidine derivative, which is a key step in the synthesis of the title compound.

Caption: General workflow for Boc protection of a pyrrolidine derivative.

Biological Context and Potential Signaling Pathways

The pyrrolidine ring is a common scaffold in many biologically active compounds, and its derivatives have been explored for a variety of therapeutic applications. While specific signaling pathways for this compound are not well-documented, compounds with a similar pyrrolidine core are known to interact with the central nervous system.

For instance, some pyrrolidone derivatives, known as racetams, are reported to act as positive allosteric modulators of AMPA receptors, which are glutamate receptors in the central nervous system. This modulation can lead to an influx of Ca²⁺, which is an excitatory signal. This mechanism is thought to contribute to their nootropic (cognitive-enhancing) effects.

The following diagram illustrates a simplified, hypothetical signaling pathway that a pyrrolidine derivative might modulate, based on the known pharmacology of related compounds.

Caption: Hypothetical modulation of AMPA receptor signaling by a pyrrolidine derivative.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its potential hazards. The information provided in this guide is intended to assist researchers in its safe use and to provide a starting point for further investigation into its synthetic applications and biological activity. As with any chemical, it is imperative to consult the most up-to-date Safety Data Sheet before use and to conduct a thorough risk assessment for any experimental procedures.

References

Methodological & Application

Application Notes and Protocols: N-alkylation of (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline two primary methods for this transformation: direct alkylation with alkyl halides and reductive amination with carbonyl compounds. These protocols are designed to be adaptable for a range of substrates and scalable for different research and development needs.

Introduction

This compound is a chiral building block of significant interest in medicinal chemistry. Its pyrrolidine scaffold is a common motif in numerous biologically active molecules. N-alkylation of the secondary amine in the pyrrolidine ring allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. The Boc (tert-butyloxycarbonyl) protecting group on the exocyclic nitrogen ensures chemoselective alkylation at the ring nitrogen.

Two of the most common and effective methods for the N-alkylation of such secondary amines are direct alkylation and reductive amination.

-

Direct Alkylation: This method involves the reaction of the amine with an alkyl halide (or other electrophiles like tosylates or mesylates) in the presence of a base. The choice of base and solvent is crucial to modulate the reactivity and minimize side reactions.

-

Reductive Amination: This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated amine. This method is particularly useful for introducing a wide variety of alkyl groups.

Data Presentation

The following tables summarize typical reaction conditions and yields for the N-alkylation of pyrrolidine derivatives, based on literature precedents for similar substrates.

Table 1: Direct N-Alkylation with Alkyl Halides

| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |

| Benzyl Bromide | K₂CO₃ | DMF | RT - 50 | 12 - 24 | 85-95 | N-Boc-4-aminomethylpiperidine |

| Methyl Iodide | Cs₂CO₃ | CH₃CN | 70 | 16 | ~96 | N-arylaminopyridinium salt |

| Hexyl Iodide | Cs₂CO₃ | CH₃CN | 70 | 16 | ~79 | N-arylaminopyridinium salt |

| 1,5-Dibromopentane | K₃PO₄ | CH₃CN | 50 | 24 | Good | Benzamide |

Table 2: Reductive Amination with Carbonyl Compounds

| Carbonyl Compound | Reducing Agent | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |

| Formaldehyde | NaBH(OAc)₃ | DCE | Acetic Acid | RT | 12 | >90 | Various amines |

| Acetone | NaBH(OAc)₃ | DCE | Acetic Acid | RT | 24 | 80-90 | Various amines |

| Benzaldehyde | NaBH₃CN | MeOH | Acetic Acid | RT | 12-24 | 85-95 | Various amines |

| Cyclohexanone | NaBH(OAc)₃ | THF | - | RT | 24 | ~80 | Various amines |

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (NEt₃))

-

Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (CH₃CN), or dichloromethane (DCM))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq.) in the chosen anhydrous solvent (e.g., DMF, 0.1-0.5 M), add the base (1.5-2.0 eq.).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the alkyl halide (1.1-1.5 eq.) dropwise to the reaction mixture.

-

Stir the reaction at the desired temperature (room temperature to 70 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Protocol 2: Reductive Amination with a Carbonyl Compound

This protocol provides a general method for the N-alkylation of this compound via reductive amination.

Materials:

-

This compound

-

Aldehyde or ketone (1.0-1.2 eq.)

-

Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)) (1.2-1.5 eq.)

-

Anhydrous solvent (e.g., 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or methanol (MeOH))

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in the chosen anhydrous solvent (e.g., DCE, 0.1-0.5 M).

-

If necessary, add a catalytic amount of acetic acid (e.g., 1-2 drops or 0.1 eq.).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

-

Add the reducing agent (e.g., NaBH(OAc)₃) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.

Mandatory Visualizations

Caption: Workflow for Direct N-Alkylation.

Caption: Workflow for Reductive Amination.

Application Notes and Protocols for the Deprotection of (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients (APIs). Its stability under a wide range of reaction conditions and its facile removal under acidic conditions make it an ideal choice for the protection of amine functionalities. This document provides detailed application notes and experimental protocols for the deprotection of (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate to yield (R)-3-(methylamino)pyrrolidine, a valuable chiral building block in medicinal chemistry.

(R)-3-(methylamino)pyrrolidine is a key intermediate in the synthesis of various biologically active compounds, including fluoroquinolone antibiotics and Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[1][2][3] The efficient and high-yielding deprotection of its Boc-protected precursor is a critical step in these synthetic routes.

This document outlines two common and effective methods for the deprotection of this compound: using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and Hydrochloric acid (HCl) in 1,4-dioxane.

Data Presentation

The following table summarizes the quantitative data for the deprotection of this compound under different acidic conditions.

| Reagent/Solvent | Temperature | Time | Yield | Purity | Reference |

| Trifluoroacetic acid (TFA) / Dichloromethane (DCM) | Room Temperature | 1-4 h | >90% | High | [4] |

| 4M HCl in 1,4-Dioxane | Room Temperature | 1-4 h | Typically High | High | General Protocol |

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a common and highly effective method for the removal of the Boc protecting group.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous DCM (approx. 0.1-0.5 M concentration).

-

Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add an equal volume of TFA to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM. b. Dissolve the residue in ethyl acetate. c. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Caution: CO₂ evolution will occur. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (R)-3-(methylamino)pyrrolidine. The product can be further purified by distillation or column chromatography if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol offers an alternative to TFA and often results in the precipitation of the hydrochloride salt of the deprotected amine, which can simplify purification.

Materials:

-

This compound

-

4M HCl in 1,4-dioxane

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask, add this compound.

-

Acid Addition: Add a 4M solution of HCl in 1,4-dioxane to the starting material. The substrate can be either dissolved or suspended in the acidic solution.

-

Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS. The product will often precipitate out of the solution as the hydrochloride salt.

-

Isolation: a. Upon completion of the reaction, collect the precipitated solid by filtration. b. Wash the solid with cold diethyl ether to remove any non-polar impurities. c. Dry the collected solid under vacuum to obtain (R)-3-(methylamino)pyrrolidine dihydrochloride.

-

Neutralization (Optional): If the free base is required, the hydrochloride salt can be dissolved in water and neutralized with a suitable base (e.g., NaOH solution) to the desired pH, followed by extraction with an organic solvent.

Mandatory Visualization

Caption: General reaction scheme for the acid-catalyzed deprotection.

Caption: Workflow for the synthesis of bioactive molecules.

References

Application Notes and Protocols for (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate is a valuable chiral building block in medicinal chemistry, primarily utilized as a scaffold in the synthesis of potent enzyme inhibitors and antiviral agents. Its stereochemically defined pyrrolidine core and the protected amine functionality make it an ideal starting material for the construction of complex bioactive molecules. These application notes provide an overview of its use in the development of neutral sphingomyelinase 2 (nSMase2) inhibitors and respiratory syncytial virus (RSV) replication inhibitors, complete with experimental protocols and relevant biological data.

I. Application in the Development of Neutral Sphingomyelinase 2 (nSMase2) Inhibitors

The dysregulation of neutral sphingomyelinase 2 (nSMase2), an enzyme responsible for the hydrolysis of sphingomyelin to ceramide, has been implicated in the pathology of several diseases, including Alzheimer's disease. Consequently, the development of nSMase2 inhibitors is a promising therapeutic strategy. A key example of a potent nSMase2 inhibitor synthesized from a derivative of this compound is phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate (PDDC).

Quantitative Data: nSMase2 Inhibition

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| PDDC | nSMase2 | Fluorescence-based | 300 | [1] |

Signaling Pathway: nSMase2 in Cellular Stress Response

The following diagram illustrates the central role of nSMase2 in the cellular stress response pathway, leading to the production of ceramide, a key signaling lipid.

II. Application in the Development of Antiviral Agents against Respiratory Syncytial Virus (RSV)

Respiratory Syncytial Virus (RSV) is a major cause of lower respiratory tract infections, particularly in infants and the elderly. The development of effective antiviral therapies is a critical unmet medical need. Pyrrolidine-based compounds have shown promise as RSV replication inhibitors. While specific quantitative data for direct derivatives of this compound are not yet widely published, the scaffold is a key component in the discovery of novel anti-RSV agents.

Experimental Workflow: Antiviral Screening

The general workflow for screening compounds for anti-RSV activity is depicted below.

Signaling Pathway: RSV Replication Cycle